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Compound of Interest

Compound Name: 1H-azirine

Introduction

1H-Azirine is a three-membered, unsaturated heterocyclic molecule containing a nitrogen atom
and a carbon-carbon double bond. As a cyclic, planar 41t-electron system, it is classified as an
antiaromatic compound, which contributes to its high reactivity and instability.[1][2] Early
experimental and theoretical studies have largely characterized 1H-azirine as a transient
intermediate rather than an isolable species under standard conditions.[1][2] Its more stable
tautomer, 2H-azirine, which possesses a carbon-nitrogen double bond, is the typically
observed or isolated isomer.[1]

Computational studies on the C2HsN potential energy hypersurface have consistently shown
that 1H-azirine is significantly less stable than 2H-azirine.[2] This inherent instability has made
the direct experimental investigation of 1H-azirine challenging. Early experimental efforts have
therefore focused on its generation in situ and characterization as a fleeting intermediate,
primarily through low-temperature matrix isolation techniques coupled with infrared (IR)
spectroscopy.[1][2] Other gas-phase studies, such as the pyrolysis of vinyl azides, have also
provided indirect evidence for the involvement of 1H-azirine in reaction mechanisms.[3][4]

Furthermore, the scientific literature contains notable instances of reported syntheses of stable
1H-azirine derivatives that were later demonstrated to be incorrect.[1][5] These
reinvestigations are as crucial to the field as the positive identifications of transient species, as
they highlight the analytical challenges in characterizing these reactive molecules and have
refined our understanding of their chemistry.
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This technical guide provides a comprehensive overview of the core early experimental and
theoretical studies on 1H-azirine. It details the methodologies for the generation of transient
1H-azirine, summarizes key quantitative data from both experimental and computational work,
and presents visual representations of the relevant chemical pathways and experimental
workflows. This document is intended for researchers, scientists, and professionals in drug
development with an interest in reactive intermediates and heterocyclic chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data from early experimental and
theoretical investigations into the properties and formation of 1H-azirine.

Table 1: Spectroscopic Data for Transient 2,3-Dimethyl-1H-azirine in an Argon Matrix

IR
. . Temperatur  Absorption
Species Method Matrix Reference
e (C=C
stretch)
. Tentatively
) Photolysis of )
2,3-Dimethyl- assigned a
. HNs + but-2- Argon 12 K ) [2]
1H-azirine minor product
yne
band

Note: While a specific frequency was not provided in the readily available text, other sources
indicate the characteristic C=C stretching vibration for substituted 1H-azirines to be in the
range of 1867-1890 cm~1.[1]

Table 2: Reaction Conditions and Yields for the Vapor-Phase Pyrolysis of a-Phenyl Vinyl Azide

Temperatur

Substrate Pressure Product Yield Reference
e
o-Phenyl 0.1-05 2-Phenyl-2H-
_ _ 400 °C - 65% [3]
vinyl azide mmHg azirine

Table 3: Calculated Energetic and Structural Properties of 1H-Azirine
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Computational
Property Value Reference
Method

Energy relative to 2H-
. 6-31G +33 kcal/mol [2]
azirine

Note: Specific calculated bond lengths were not available in the provided search results, but
are a key focus of ab initio studies.

Table 4: Calculated Vibrational Frequencies of 1H-Azirine

Calculated Frequency

Vibrational Mode Computational Method

(cm™)
C=C stretch Ab initio (generic) Not specified
N-H stretch Ab initio (generic) Not specified
C-H stretch Ab initio (generic) Not specified
Ring deformation Ab initio (generic) Not specified

Note: While ab initio calculations of vibrational frequencies have been performed, the specific
values for each mode of 1H-azirine were not detailed in the search results. Such data would
be found in the primary computational chemistry literature.[6][7][8][9][10]

Key Experimental Protocols
Protocol 1: Generation and Matrix Isolation of Transient
2,3-Dimethyl-1H-azirine

This protocol describes the in situ generation of 2,3-dimethyl-1H-azirine via the photolysis of
hydrazoic acid in the presence of but-2-yne, followed by trapping in a low-temperature argon
matrix for IR spectroscopic analysis. This method is based on the general principles of matrix
isolation spectroscopy.[11]

1. Materials and Equipment:
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Hydrazoic acid (HNs) precursor (e.g., sodium azide and stearic acid)

But-2-yne

Argon gas (high purity)

Closed-cycle helium cryostat with a Csl or KBr window

High-vacuum shroud

Gas mixing manifold with flow controllers

UV lamp (for photolysis)

FTIR spectrometer

. Experimental Procedure:

Preparation of the Gas Mixture: A dilute mixture of hydrazoic acid, but-2-yne, and argon is
prepared in the gas mixing manifold. A typical concentration is < 1% of the reactants in the
argon matrix gas to ensure proper isolation.

Deposition: The gas mixture is slowly deposited onto the pre-cooled (12 K) Csl window
within the high-vacuum shroud of the cryostat. The deposition rate is controlled to ensure the
formation of a clear, solid matrix.

Initial IR Spectrum: An initial FTIR spectrum of the matrix is recorded to identify the parent
compounds (HNs and but-2-yne) and any impurities.

Photolysis: The argon matrix is irradiated with a UV lamp, leading to the photolysis of
hydrazoic acid to generate singlet nitrene (NH), which then reacts with but-2-yne.

Post-Photolysis IR Spectroscopy: FTIR spectra are recorded at intervals during photolysis to
monitor the disappearance of reactants and the appearance of new absorption bands
corresponding to products and intermediates. The transient 2,3-dimethyl-1H-azirine is
identified by its characteristic vibrational frequencies, although it may be a minor product
alongside its rearrangement product, dimethylketenimine.[2]
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Protocol 2: Vapor-Phase Pyrolysis of a-Phenyl Vinyl
Azide

This protocol is adapted from the work of Smolinsky (1962) and describes the thermal
decomposition of a vinyl azide to form a 2H-azirine, a reaction class where 1H-azirines are
often postulated as intermediates.[3]

1. Materials and Equipment:

¢ a-Phenyl vinyl azide

e Quartz tube pyrolysis apparatus

e Tube furnace with temperature controller
e High-vacuum pump

e Cold trap (e.g., liquid nitrogen)

2. Experimental Procedure:

e Apparatus Setup: A quartz tube is packed with quartz helices and placed inside a tube
furnace. The inlet of the tube is connected to a flask containing a-phenyl vinyl azide, and the
outlet is connected to a series of cold traps and a high-vacuum pump.

e Pyrolysis: The furnace is heated to 400 °C, and the system is evacuated to a pressure of 0.1
- 0.5 mmHg. The a-phenyl vinyl azide is then slowly vaporized and passed through the hot
quartz tube.

¢ Product Collection: The pyrolysate exits the furnace and is collected in the cold trap cooled
with liquid nitrogen.

 [solation and Characterization: After the pyrolysis is complete, the system is brought to
atmospheric pressure. The collected product in the cold trap is warmed to room temperature
and can be purified by distillation or chromatography. The primary product is 2-phenyl-2H-
azirine, obtained in approximately 65% yield. Characterization is performed using standard
spectroscopic techniques (IR, NMR, etc.).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b085484?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo01057a037
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol 3: Attempted Synthesis of Stable 1H-Azirines
(Alizadeh & Rezvanian) and the Corrected Outcome

This section details the experimental protocol initially reported by Alizadeh and Rezvanian for
the synthesis of stable 1H-azirines.[1] This is followed by a summary of the findings from the
corrigendum by Banert et al., which identified the products as N-acyl-N,N'-dialkylureas.[1][5]
This serves as an important case study in the chemistry of 1H-azirines.

1. Original (Incorrect) Protocol for 1H-Azirine Synthesis:

e Reactants: Phenacyl bromide (or a substituted analogue), a carbodiimide (e.g., N,N'-
dicyclohexylcarbodiimide), potassium carbonate, and a catalytic amount of isoquinoline (10
mol%).

e Solvent: Anhydrous acetonitrile.

e Procedure: The reactants are stirred in anhydrous acetonitrile at room temperature. The
reaction progress is monitored by TLC. Upon completion, the solvent is removed under
reduced pressure, and the residue is purified by column chromatography.

» Originally Reported Product: A stable 1H-azirine derivative.
2. Reinvestigation and Corrected Product Identification (Banert et al.):

o Experimental Replication: The original experiment was repeated, yielding products with *H
NMR data identical to those reported by Alizadeh and Rezvanian.[1]

e 13C NMR Analysis: Careful analysis of the 13C NMR spectra revealed one fewer quaternary
carbon signal than expected for the 1H-azirine structure.[1]

¢ Independent Synthesis and Comparison: The actual products, N-acyl-N,N'-dialkylureas, were
synthesized via known, independent routes. Comparison of the spectroscopic data (*H and
13C NMR) of these independently synthesized ureas with the products from the Alizadeh and
Rezvanian procedure confirmed their identity.[1]

e Conclusion: The reaction of phenacyl bromides with carbodiimides under these conditions
does not produce 1H-azirines but rather leads to the formation of N-acyl-N,N'-dialkylureas.
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Visualizations: Signaling Pathways and
Experimental Workflows

Formation of 2,3-Dimethyl-1H-azirine and its
Rearrangement

But-2-yne N2
+ -
HNs — Y b Singlet Nitrene (NH) Sl 2,3-Dimethy|-1H-azirine} Rearrangement - . 1iketenimine
Reactants Intermediates

Products

Figure 1: Reaction pathway for the formation and rearrangement of 2,3-dimethyl-1H-azirine.

Click to download full resolution via product page

Caption: Reaction pathway for 1H-azirine formation.

Experimental Workflow for Matrix Isolation
Spectroscopy
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Prepare Gas Mixture
(HNs + Alkyne + Ar)

(Deposit on Cold Window (12 K))

in High Vacuum

(Record Initial IR Spectrum)

UV Photolysis of Matrix

(Record Final IR Spectrum)

Analyze Spectra for

Transient Species

Figure 2: Workflow for matrix isolation and IR spectroscopy of transient 1H-azirine.

400 °C, A
a-Phenyl Vinyl Azide - Nz ) N2

Reagent Products

Figure 3: Reaction scheme for the pyrolysis of a-phenyl vinyl azide.
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Figure 4: Proposed (incorrect) and actual reaction pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085484+#early-experimental-studies-on-1h-azirine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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